1-(2-Chlorophenyl)piperidin-2-one
Description
Overview of Piperidinone Scaffold in Heterocyclic Chemistry
The piperidinone framework, a nitrogen-containing six-membered ring with a ketone functional group, is a prominent scaffold in the realm of heterocyclic chemistry. researchgate.netnih.govneliti.com This structural unit is a core component of numerous natural products and synthetic molecules with diverse biological activities. nih.govnih.govrasayanjournal.co.in The versatility of the piperidinone ring allows for a wide range of chemical modifications, making it an attractive template for the development of new compounds with tailored properties. rsc.orgrsc.org Its presence in various pharmacologically active agents underscores its importance in drug discovery and development. neliti.comnih.gov
Academic and Research Context of Halogenated Phenyl-Substituted Piperidinones
The introduction of a halogenated phenyl group onto the piperidinone scaffold has garnered considerable attention in academic and industrial research. nih.govnih.gov Halogen atoms, such as chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. fiveable.me Specifically, the position of the halogen on the phenyl ring can lead to distinct pharmacological profiles. nih.gov Research into halogenated phenyl-substituted piperidinones has been driven by the quest for novel therapeutic agents with enhanced efficacy and selectivity. nih.govnih.gov
Rationale for Comprehensive Investigation of 1-(2-Chlorophenyl)piperidin-2-one as a Research Entity
The specific compound, this compound, serves as a valuable subject for comprehensive investigation due to the unique electronic and steric properties conferred by the ortho-chloro substitution on the phenyl ring. This substitution pattern can influence the conformation of the molecule and its interactions with biological macromolecules. A thorough examination of its synthesis, reactivity, and potential applications can provide valuable insights for the design of new chemical entities with potential utility in various fields of chemical research.
Physicochemical Properties of this compound
A fundamental understanding of a compound's physicochemical properties is crucial for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| Monoisotopic Mass | 209.06075 Da uni.lu |
| Appearance | Tea-colored transparent crystal |
| Melting Point | 42-43 °C google.com |
Note: Some properties like solubility and boiling point require experimental determination and may not be readily available in public literature. Spectroscopic data is typically presented as graphical or raw data and is summarized here in a descriptive format.
Spectroscopic Data:
Detailed spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the chlorophenyl ring and the methylene (B1212753) protons of the piperidinone ring. The chemical shifts and coupling patterns of these protons would provide detailed information about the molecular structure.
¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the lactam and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic portions and C-Cl stretching.
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the mass of the compound. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, would confirm the presence of a single chlorine atom. uni.lu
Synthesis and Manufacturing of this compound
The synthesis of 1-aryl-2-piperidinones, including the title compound, can be achieved through various synthetic strategies.
Common Synthetic Routes to 1-Aryl-2-piperidinones
A prevalent method for the formation of the C-N bond in 1-aryl-2-piperidinones is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene) with 2-piperidinone. beilstein-journals.orgresearchgate.net Alternative routes might involve the cyclization of appropriate precursors.
Detailed Mechanism of Key Synthetic Steps (e.g., Buchwald-Hartwig amination)
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine (in this case, 2-piperidinone) coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: The aryl group and the nitrogen atom of the piperidinone reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. libretexts.org
The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. organic-chemistry.orgbeilstein-journals.org
Purification and Characterization Techniques
Following the synthesis, purification of this compound is typically achieved through techniques such as column chromatography on silica (B1680970) gel. The purity and identity of the final product are then confirmed using the spectroscopic methods described earlier (NMR, IR, and MS), as well as elemental analysis.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dictated by the functional groups present: the lactam (cyclic amide) within the piperidinone ring and the chlorophenyl moiety.
Reactivity of the Piperidinone Ring
The lactam functionality in the piperidinone ring is susceptible to various chemical transformations. The carbonyl group can undergo nucleophilic attack, and the adjacent methylene group can be functionalized. The amide bond can be cleaved under strong acidic or basic conditions.
Functional Group Transformations of the Chlorophenyl Moiety
The chloro-substituent on the phenyl ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to a diverse range of derivatives.
Synthesis of Novel Analogues and Derivatives
The combination of reactivity at both the piperidinone ring and the chlorophenyl moiety allows for the synthesis of a wide array of novel analogues. For instance, derivatization at the piperidinone ring could involve alkylation or condensation reactions, while the chlorophenyl group can be modified to introduce different substituents, thereby modulating the electronic and steric properties of the molecule. nih.govnih.gov
Applications in Research
The unique structural features of this compound make it a valuable tool in different areas of chemical research.
Building Block in Organic Synthesis
As a functionalized heterocyclic compound, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. Its reactive sites allow for its incorporation into larger molecules through various chemical transformations.
Scaffold for Medicinal Chemistry Research
The piperidinone scaffold is a well-established pharmacophore, and the introduction of a 2-chlorophenyl group can impart specific biological activities. nih.gov This compound can serve as a starting point or a key intermediate in the discovery of new drug candidates. nih.gov
Interaction with Biological Targets: The specific substitution pattern of this compound may lead to interactions with various biological targets, such as enzymes or receptors. For example, related halogenated phenylpiperidine derivatives have shown affinity for various receptors. nih.govnih.gov Further research is needed to elucidate the specific biological targets of this compound.
Comparative Analysis with Related Compounds
To better understand the properties and potential of this compound, it is useful to compare it with its isomers and other related compounds.
Structural and Electronic Comparison with other Halogenated Analogues (e.g., 1-(4-chlorophenyl)piperidin-2-one)
The position of the chlorine atom on the phenyl ring significantly impacts the molecule's properties.
| Compound | Key Differences |
| This compound | The ortho-chloro substituent can induce a steric twist between the phenyl ring and the piperidinone ring, affecting the overall conformation. It also exerts a strong inductive electron-withdrawing effect. |
| 1-(4-Chlorophenyl)piperidin-2-one | With the chlorine atom at the para position, the steric hindrance is minimized, allowing for greater conformational flexibility. The electronic effect of the chlorine is primarily inductive and resonance-based. |
This structural difference can lead to variations in their reactivity, spectroscopic properties, and biological activity. For instance, the steric hindrance in the ortho-substituted compound might influence its binding to a biological target compared to the less hindered para-substituted analogue.
Comparative Overview of Synthetic Accessibility
The synthetic accessibility of different halogenated analogues is largely dependent on the availability and reactivity of the corresponding starting materials. The Buchwald-Hartwig amination, being a versatile method, can generally be applied to synthesize a range of these analogues, provided the corresponding aryl halides are commercially available or readily synthesized. wikipedia.orgbeilstein-journals.org
This compound is a compound of significant interest in the field of heterocyclic chemistry. Its unique combination of a piperidinone scaffold and a 2-chlorophenyl substituent provides a platform for diverse chemical explorations. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its potential as a building block in organic synthesis and as a scaffold in medicinal chemistry research. Further investigation into its biological activities and the development of novel derivatives will continue to expand its utility and contribute to the advancement of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENRQYXCTZLQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917508-50-0 | |
| Record name | 1-(2-chlorophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 1-(2-Chlorophenyl)piperidin-2-one can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Connectivity and Substitution Patterns
Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the 2-chlorophenyl group and the piperidin-2-one ring are observed. The aromatic protons of the chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum. The protons of the piperidinone ring exhibit characteristic chemical shifts and coupling patterns that reveal their positions relative to the carbonyl group and the nitrogen atom.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom, including the carbonyl carbon of the lactam ring, the carbons of the chlorophenyl group, and the aliphatic carbons of the piperidinone ring. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Piperidine (B6355638) Derivatives
| Nucleus | Chemical Shift (ppm) Range for Piperidine Ring Protons | Chemical Shift (ppm) Range for Piperidine Ring Carbons |
| ¹H | 1.5 - 3.5 | |
| ¹³C | 20 - 50 |
Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed. sdsu.edu
Correlation SpectroscopY (COSY) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons within the piperidinone ring.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This allows for the direct assignment of carbon resonances based on the previously assigned proton signals.
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This technique is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the 2-chlorophenyl group to the nitrogen atom of the piperidinone ring and the position of the carbonyl group.
Solid-State NMR and Polymorphism Studies
While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid form. ssNMR is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. ssNMR can detect subtle differences in the local environment of the nuclei in different polymorphic forms of this compound, which would be indistinguishable in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.
A strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the lactam (cyclic amide) group in the piperidin-2-one ring. The C-N stretching vibration of the amide is also observable. Additionally, the spectrum will show characteristic peaks corresponding to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as bands related to the C-Cl stretching of the chlorophenyl group and C-C stretching within the aromatic ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Lactam) | 1650-1690 (strong) |
| C-H (Aromatic) | 3000-3100 (medium) |
| C-H (Aliphatic) | 2850-2960 (medium) |
| C-Cl | 600-800 (medium to strong) |
| C-N | 1200-1350 (medium) |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. chemguide.co.uk
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Under electron ionization (EI), the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. chemguide.co.uk The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound could involve the loss of the chlorine atom, cleavage of the piperidinone ring, or loss of the carbonyl group as carbon monoxide. libretexts.org The analysis of these fragments helps to confirm the proposed structure. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Ion | Predicted m/z |
| [M+H]⁺ | 210.06803 |
| [M+Na]⁺ | 232.04997 |
| [M-H]⁻ | 208.05347 |
X-ray Crystallography for Three-Dimensional Structure Determination
The crystal structure would reveal the conformation of the piperidin-2-one ring, which can adopt various conformations such as a chair, boat, or twist-boat. nih.gov It would also define the relative orientation of the 2-chlorophenyl group with respect to the piperidinone ring. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice can also be identified. This information is crucial for understanding the solid-state properties of the compound.
of this compound
Detailed structural and interaction data for the specific chemical compound this compound, including in-depth crystal structure analysis, conformational preferences, intermolecular interactions, and Hirshfeld surface analysis, are not available in publicly accessible scientific literature and crystallographic databases.
Extensive searches for single-crystal X-ray diffraction data, which form the basis for the requested analyses, have not yielded specific results for this compound. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables as per the provided outline is not possible at this time.
While general principles of conformational analysis of piperidine rings, common intermolecular interactions in similar chloro-substituted phenylpiperidine structures, and the methodology of Hirshfeld surface analysis are well-established in chemistry, applying these concepts specifically to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy.
For a comprehensive understanding of this compound's solid-state properties, experimental determination of its crystal structure through techniques such as single-crystal X-ray crystallography would be necessary. Such an analysis would provide the precise bond lengths, bond angles, and torsion angles required to definitively establish the conformational preferences of the piperidine ring, likely a chair conformation, and the orientation of the chlorophenyl substituent.
Furthermore, the crystallographic data would enable the detailed study of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing. A subsequent Hirshfeld surface analysis, based on the crystallographic information, would allow for the visualization and quantification of these intermolecular contacts, providing insights into the stability of the crystal lattice.
Until such experimental data for this compound is published and made available, a detailed and accurate article on its advanced spectroscopic and crystallographic investigations cannot be produced.
In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature
Therefore, it is not possible to provide a detailed, evidence-based article covering the specific computational chemistry and molecular modeling topics as requested for this compound. This includes in-depth data and findings for the following areas:
Density Functional Theory (DFT) Calculations: No specific studies detailing the geometry optimization or electronic structure of this compound using DFT methods were identified.
HOMO-LUMO, MESP, and NBO Analyses: Consequently, derivative analyses such as Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap calculations, Molecular Electrostatic Potential (MESP) mapping, and Natural Bond Orbital (NBO) analysis for this compound are not present in the surveyed literature.
Conformational and Pharmacophore Studies: Dedicated research on the conformational energy landscapes, pharmacophore modeling, and essential feature identification for this compound is also absent.
Quantitative Structure-Activity Relationship (QSAR): No QSAR models or studies correlating the structural features of this compound with its biological activity have been published.
While general methodologies for these computational techniques are well-established, and studies on other related piperidine compounds exist, applying these findings to this compound without specific research would be speculative and scientifically unsound. The generation of a thorough and accurate article as per the detailed outline is contingent on the availability of peer-reviewed research data, which, in this case, appears to be non-existent.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 1-(2-Chlorophenyl)piperidin-2-one, might interact with a biological target, typically a protein or enzyme.
Studies on analogous piperidine-containing compounds have revealed their potential to interact with a variety of biological targets, including but not limited to, enzymes and receptors involved in cancer and neurological disorders. For instance, derivatives of piperidin-4-one have been investigated as potential anticancer agents, and molecular docking studies have been employed to understand their binding to specific protein targets. mdpi.com Saturated piperidine-2-ones are also recognized as important intermediates in the synthesis of anticancer drugs, suggesting that their derivatives could target pathways relevant to oncology. mdpi.com
In a hypothetical molecular docking study of this compound, a panel of cancer-related protein targets could be selected. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), along with the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), would be analyzed. The results of such a study could reveal key interactions between the 2-chlorophenyl moiety, the piperidin-2-one core, and the amino acid residues within the active site of the target protein.
Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase B (Akt1) | 1UNQ | -8.5 | Leu156, Gly228 | Hydrophobic |
| Asp292 | Hydrogen Bond | |||
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | Ile10, Val18 | Hydrophobic |
| Gln131 | Hydrogen Bond | |||
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.2 | Phe105, Trp141 | π-π Stacking |
| Arg143 | Hydrogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes, based on the types of results obtained in molecular docking studies of similar compounds.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. uni.lu
An MD simulation of the this compound-protein complex, identified through docking studies, would typically be performed for a duration of nanoseconds to microseconds. The simulation would be analyzed for various parameters, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding.
Furthermore, MD simulations can provide a more accurate estimation of the binding free energy by employing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can corroborate the findings from molecular docking and provide a more robust understanding of the ligand's binding affinity.
Table 2: Hypothetical Analysis from a 100 ns Molecular Dynamics Simulation of this compound with a Target Protein
| Parameter | Average Value | Interpretation |
| RMSD of Protein Backbone | 1.5 Å | The protein maintains a stable conformation throughout the simulation. |
| RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |
| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to the stability of the complex. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from MD simulation analyses.
Bioisosteric Design Strategies for Analog Development
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify a lead compound in order to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile, while maintaining the desired biological activity. researchgate.netnih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties.
For this compound, several bioisosteric modifications could be proposed to develop novel analogs with potentially enhanced activity. These strategies can target different parts of the molecule: the chlorophenyl ring, the piperidin-2-one core, or the substituent pattern.
Strategies for Analog Development:
Modification of the Phenyl Ring: The 2-chloro substituent on the phenyl ring could be replaced with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups to modulate the electronic properties and potentially improve binding affinity or selectivity.
Replacement of the Phenyl Ring: The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole. This can alter the molecule's shape, polarity, and hydrogen bonding capabilities.
Modification of the Piperidin-2-one Ring: The lactam (amide) functionality in the piperidin-2-one ring is a key feature. Bioisosteric replacement could involve substituting the carbonyl group with a thiocarbonyl group or replacing the ring oxygen with other heteroatoms.
Introduction of Substituents on the Piperidine (B6355638) Ring: Adding substituents at different positions on the piperidine ring can explore new interaction points within the binding pocket of a target protein.
Table 3: Potential Bioisosteric Replacements for the Development of this compound Analogs
| Original Moiety | Bioisosteric Replacement | Rationale |
| 2-Chlorophenyl | 2-Fluorophenyl, 2-Bromophenyl | To investigate the effect of halogen size and electronegativity on activity. |
| Phenyl | Pyridyl, Thienyl | To introduce potential new hydrogen bond interactions and alter lipophilicity. |
| Carbonyl (in piperidin-2-one) | Thiocarbonyl | To modify the hydrogen bonding capacity and electronic character of the lactam. |
| -CH2- (in piperidine ring) | -O-, -S- | To alter the ring conformation and polarity. |
Note: This table presents hypothetical bioisosteric design strategies based on established principles in medicinal chemistry.
Through the integrated application of these computational techniques, a comprehensive understanding of the structure-activity relationships of this compound and its derivatives can be achieved. This knowledge is invaluable for guiding the synthesis and biological evaluation of new and improved analogs with therapeutic potential.
Mechanistic Investigations at the Molecular Level Non Clinical Research Focus
In Vitro Binding Studies with Recombinant Protein Targets
While specific binding data for 1-(2-Chlorophenyl)piperidin-2-one is not extensively documented in publicly available research, the broader class of piperidine-containing compounds has been evaluated against a variety of recombinant protein targets. These studies are crucial for determining the affinity and selectivity of a compound for specific receptors or enzymes. For instance, various piperidine (B6355638) derivatives have been shown to interact with sigma receptors (σ1R and σ2R) and histamine (B1213489) H3 receptors (H3R) nih.govnih.gov.
In studies of related compounds, the piperidine moiety is often a key structural element for high affinity at these receptors nih.govnih.gov. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors. Lower Ki values indicate higher binding affinity.
To illustrate, the following table presents in vitro binding data for representative piperidine derivatives at sigma and histamine receptors, highlighting the influence of the piperidine core on binding affinity.
| Compound | Target Receptor | Binding Affinity (Ki in nM) |
| Compound 5 (piperidine-containing) | hH3R | 7.70 |
| σ1R | 3.64 | |
| Compound 4 (piperazine analogue) | hH3R | 3.17 |
| σ1R | 1531 | |
| Compound 11 (piperidine-containing) | hH3R | 6.2 |
| σ1R | 4.41 | |
| σ2R | 67.9 | |
| Data sourced from studies on related piperidine and piperazine (B1678402) derivatives. nih.gov |
Identification of Molecular Interaction Sites and Binding Affinities
The identification of specific amino acid residues within a protein's binding pocket that interact with a ligand is fundamental to understanding its mechanism of action. For piperidine derivatives, molecular modeling and docking studies have been instrumental in elucidating these interaction sites nih.govnih.gov.
For example, in the context of the sigma-1 receptor (σ1R), certain amino acid residues have been identified as critical for ligand binding. The interaction frequency between the ligand and these residues often correlates with the compound's binding affinity nih.gov. While the precise interaction sites for this compound are not specified, research on analogous compounds provides valuable insights into the probable binding environment.
Key interacting residues in σ1R for similar ligands include:
E172 and Y206: The frequency of interaction with these residues has been correlated with the binding affinity of piperidine-based ligands nih.gov.
The binding affinity of a compound is a measure of the strength of the interaction between the ligand and its target. This is often influenced by the sum of the individual molecular interactions.
Elucidation of Specific Ligand-Protein Interactions
The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. These weak intermolecular forces are critical in stabilizing the ligand within the binding pocket of the target protein uni.lu.
Hydrogen Bonding: The nitrogen and oxygen atoms in the piperidin-2-one ring of this compound have the potential to act as hydrogen bond acceptors, while the hydrogen atoms on the piperidine ring can act as donors. In studies of similar molecules binding to receptors, the formation of a salt bridge, a combination of hydrogen bonding and electrostatic interactions, with acidic residues like aspartic acid (Asp) has been observed to be a key stabilizing interaction nih.gov.
Modulation of Biochemical Pathways (in vitro/cellular level)
The binding of a ligand to a receptor or enzyme can modulate its activity, thereby affecting downstream biochemical pathways. For instance, sigma-1 receptor (σ1R) ligands can regulate a variety of neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems nih.gov. The σ1R itself is a chaperone protein that can interact with and regulate various other receptors and ion channels nih.gov.
While the specific effects of this compound on biochemical pathways have not been detailed, related piperidine derivatives that act as σ1R agonists or antagonists can be expected to influence these pathways. For example, a σ1R agonist might potentiate the signaling of a coupled receptor, while an antagonist would block it. These modulatory effects can be studied in vitro using cellular assays that measure changes in second messenger levels or the activity of downstream signaling proteins.
Structure-Activity Relationships (SAR) in Relation to Molecular Interaction Profiles
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For piperidine derivatives, SAR studies have provided valuable insights into the features that govern their interaction with protein targets nih.govnih.gov.
The general pharmacophore model for many σ1R ligands includes a central basic amine flanked by two hydrophobic regions nih.gov. In the case of this compound, the piperidine ring serves as a core structural element. The nature and position of substituents on both the phenyl ring and the piperidine ring can significantly impact binding affinity and selectivity.
Key SAR insights from related compounds include:
The Piperidine Moiety: The piperidine ring itself is often a crucial element for high affinity at certain receptors, such as the σ1R nih.govnih.gov. Replacing it with a different heterocyclic ring, like piperazine, can dramatically alter the binding profile nih.gov.
The Lactam Carbonyl: The carbonyl group in the piperidin-2-one ring can participate in hydrogen bonding, and its presence is a distinguishing feature compared to simple piperidine derivatives.
Q & A
Q. What are the established synthetic routes for 1-(2-Chlorophenyl)piperidin-2-one, and what intermediates are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclization of 2-chlorophenyl-substituted precursors. For example, a Buchwald-Hartwig amination or nucleophilic substitution may introduce the piperidin-2-one moiety. Key intermediates include 2-chlorophenylacetonitrile derivatives or halogenated piperidinones. Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) significantly affect yields . Characterization of intermediates via H/C NMR and mass spectrometry is essential to confirm structural integrity.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H NMR can identify aromatic protons (δ 7.2–7.6 ppm) and piperidinone ring protons (δ 2.5–3.5 ppm). C NMR distinguishes carbonyl carbons (δ ~170 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the piperidin-2-one ring conformation and chlorophenyl orientation. Software like SHELXL refines crystallographic data .
- IR Spectroscopy : Confirms the carbonyl stretch (~1650–1750 cm) and C-Cl bond (~550–750 cm) .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against standards.
- Melting Point Analysis : Sharp melting points indicate high purity (e.g., deviations <2°C suggest impurities).
- Elemental Analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., CHClNO requires C 60.70%, H 4.63%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like Molecular Operating Environment (MOE) simulate interactions with enzymes or receptors. For example, docking into GABA receptors may explain sedative properties .
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites on the piperidinone ring.
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC values)?
- Methodological Answer :
- Standardized Assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature).
- Metabolic Stability Testing : Use liver microsomes to identify degradation products that may skew results.
- Structural Analog Comparison : Compare activity of derivatives (e.g., 1-(2,4-dichlorophenyl)piperidin-2-one) to isolate substituent effects .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Test polar (ethanol/water) vs. non-polar (hexane/toluene) mixtures. Slow evaporation at 4°C often yields high-quality crystals.
- Additive Screening : Small amounts of co-solvents (DMSO) or salts (NHCl) may improve crystal lattice formation.
- Cryo-Protection : Use glycerol or paraffin oil to prevent crystal damage during data collection. SHELX programs process diffraction data and refine structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
